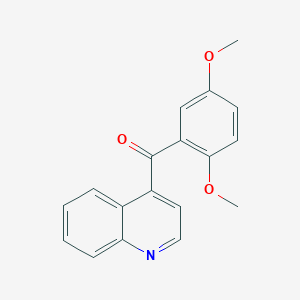
4-(2,5-二甲氧基苯甲酰)喹啉
描述
4-(2,5-Dimethoxybenzoyl)quinoline (4-DBQ) is a heterocyclic aromatic compound that has recently been studied for its potential applications in scientific research. It is a derivative of quinoline and contains a benzoyl group, making it an interesting target for research.
科学研究应用
合成和化学性质
新颖合成方法:杨等人(2013年)的研究描述了一种合成4-(2,5-二甲氧基苯甲酰)喹啉衍生物的新方法,使用分子内Friedel-Crafts酰化反应。这种方法以其高产率、简单性和环保特性而著称,有助于创建氮杂环库(Yang et al., 2013)。
荧光性质:Stadlbauer等人(2009年)从4-(2,5-二甲氧基苯甲酰)喹啉衍生物合成了2-氨基取代的6,7-二甲氧基-4-三氟甲基喹啉,展示了它们作为高荧光分子的潜力,适合连接到生物分子和生物聚合物(Stadlbauer等人,2009年)。
药物和生物研究
抗结核活性:Asquith等人(2019年)的研究确定了4-(2,5-二甲氧基苯甲酰)喹啉衍生物作为结核分枝杆菌的新型抑制剂。这些化合物,包括6,7-二甲氧基-N-(4-((4-甲基苯基)氧基)苯基)喹啉-4-胺,在抗结核活性方面表现出显著的效力,且毒性较小,暗示了一种治疗结核病的潜在途径(Asquith et al., 2019)。
用于癌症研究的细胞毒活性:Deady等人(2003年)的研究探讨了从包括4-(2,5-二甲氧基苯甲酰)喹啉的化合物合成的苯并[b][1,6]萘啉的羧酰胺衍生物对各种癌细胞系的细胞毒活性。这项研究有助于了解这些化合物在癌症治疗中的潜力(Deady et al., 2003)。
化学和材料科学
光物理应用:王等人(2017年)合成了从2,3-二苯基苯并[g]喹喔啉衍生的杂环阳离子铱配合物,与4-(2,5-二甲氧基苯甲酰)喹啉相关。这些配合物表现出近红外磷光,使它们成为医学应用中光动力疗法的潜在候选(Wang et al., 2017)。
高支化聚合物的合成:Baek等人(2006年)报告了一种包含喹喔啉和苯并噁唑单元的新型高支化聚合物的合成,使用的起始材料包括4-(2,5-二甲氧基苯甲酰)喹啉的衍生物。这项工作有助于开发具有独特性能的先进材料(Baek et al., 2006)。
属性
IUPAC Name |
(2,5-dimethoxyphenyl)-quinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-21-12-7-8-17(22-2)15(11-12)18(20)14-9-10-19-16-6-4-3-5-13(14)16/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFDQVXCSFGKQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=CC=NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dimethoxybenzoyl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl][(4-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B1433438.png)
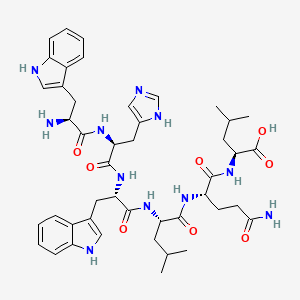
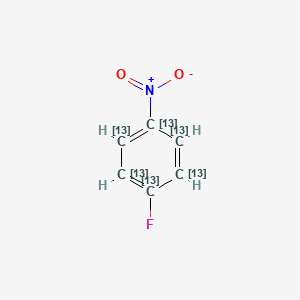
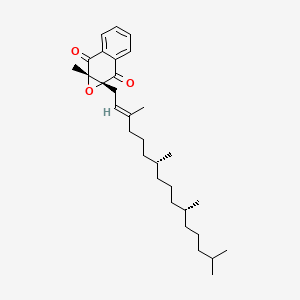
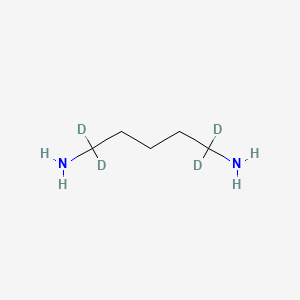
![4-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline hydrochloride](/img/structure/B1433449.png)

![3-[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1433454.png)
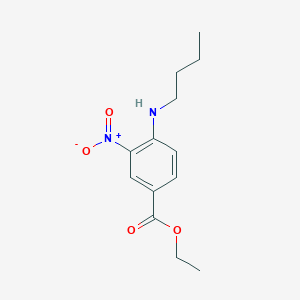
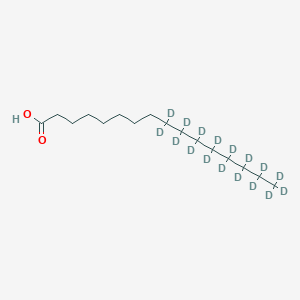
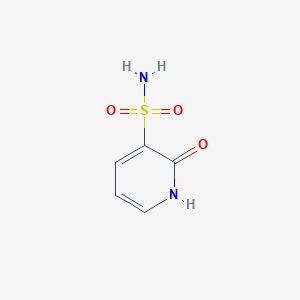
![Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate](/img/structure/B1433459.png)

![6-methoxy-3-methylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1433461.png)